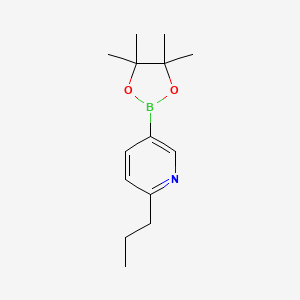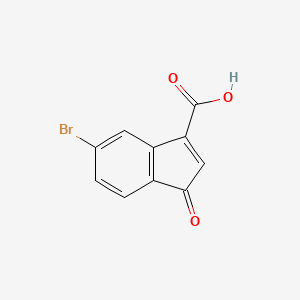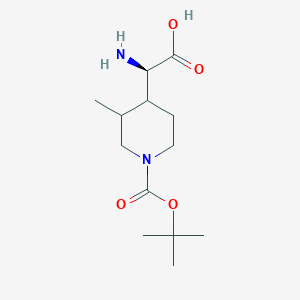
(S)-Dodecyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Dodecyloxirane is an organic compound belonging to the class of epoxides It is characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms, with a dodecyl group attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-Dodecyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the alkene being dissolved in an organic solvent like dichloromethane, and the peracid being added slowly to control the reaction rate.
Industrial Production Methods
In an industrial setting, this compound can be produced using a similar epoxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Dodecyloxirane undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diols or other oxygenated compounds.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with this compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-Dodecyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Its reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals, surfactants, and as a reactive intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which (S)-Dodecyloxirane exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins, nucleic acids, and other biomolecules, leading to modifications that can alter their function.
Comparación Con Compuestos Similares
Similar Compounds
®-Dodecyloxirane: The enantiomer of (S)-Dodecyloxirane, with similar chemical properties but different biological activities due to its stereochemistry.
Epoxyoctane: A shorter-chain epoxide with similar reactivity but different physical properties.
Styrene Oxide: An aromatic epoxide with distinct reactivity due to the presence of the phenyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. These characteristics make it suitable for specific applications where other epoxides may not be as effective.
Propiedades
Número CAS |
130404-10-3 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
(2S)-2-dodecyloxirane |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3/t14-/m0/s1 |
Clave InChI |
IOHJQSFEAYDZGF-AWEZNQCLSA-N |
SMILES isomérico |
CCCCCCCCCCCC[C@H]1CO1 |
SMILES canónico |
CCCCCCCCCCCCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15225320.png)

![(2R,3R,4S,5R)-2-(12-amino-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15225333.png)

![2-Bromobenzo[h]quinazoline](/img/structure/B15225338.png)




![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)


![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
